(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride
Description
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its solid physical form and is often used as a building block in chemical synthesis .
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-3-13-10-5-4-9(11)6-8(10)7-12-2;/h4-6,12H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJTPMQHVUQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxybenzyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-ethoxybenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-chloro-2-ethoxybenzyl chloride+methylamine→(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylamines .
Scientific Research Applications
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxybenzyl)methylamine hydrochloride
- (5-Chloro-2-ethoxyphenyl)methylamine hydrochloride
- (5-Chloro-2-ethoxybenzyl)ethylamine hydrochloride
Uniqueness
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
Biological Activity
(5-Chloro-2-ethoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is primarily utilized in various scientific research fields, including chemistry and biology, due to its unique structural properties and biological activities. This compound is synthesized through the reaction of 5-chloro-2-ethoxybenzyl chloride with methylamine, leading to its application as a building block in organic synthesis and biochemical studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, influencing various biochemical pathways. The exact mechanisms depend on the context of its use, but it has been noted for potential effects on neurotransmitter systems, particularly in relation to serotonin receptors.
Binding Affinity Studies
Recent studies have investigated the binding affinity of related compounds to serotonin receptors. For instance, metabolites of a gastroprokinetic agent called mosapride were examined, revealing that the binding affinity of these metabolites to serotonin-4 receptors was lower than that of mosapride itself. Such findings suggest that compounds structurally similar to this compound may also exhibit varying degrees of receptor interaction .
Enzymatic Activity
Research has shown that this compound can influence enzymatic activities. For example, compounds derived from similar structures have demonstrated the ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and lipid storage . This suggests potential applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| (5-Chloro-2-methoxybenzyl)methylamine hydrochloride | 1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;HCl | Potential serotonin receptor interaction |
| (5-Chloro-2-ethoxyphenyl)methylamine hydrochloride | N-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine;HCl | Similar receptor binding characteristics |
| (5-Chloro-2-ethoxybenzyl)ethylamine hydrochloride | N-(5-chloro-2-ethoxybenzyl)ethylamine;HCl | Investigated for enzyme modulation |
Gastroprokinetic Agents
The compound has been studied in the context of gastroprokinetic agents. Research indicates that modifications to similar benzylamines can lead to enhanced gastrointestinal motility effects, which are critical for treating conditions like gastroparesis. The structural characteristics of this compound may contribute to its efficacy in these applications .
Antidiabetic Research
In studies focused on thiazolidinedione derivatives, compounds with structural similarities have been shown to activate PPARγ and inhibit LPS-induced nitric oxide production. This highlights the potential role of this compound in developing new antidiabetic therapies by modulating insulin sensitivity .
Q & A
Q. What are the optimized synthetic routes for (5-Chloro-2-ethoxybenzyl)methylamine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis can be adapted from methylamine hydrochloride protocols. For example, the Hofmann rearrangement of acetamide with bromine gas produces methylamine, which can be functionalized . Alternatively, reacting formaldehyde with ammonium chloride under controlled pH and temperature yields methylamine hydrochloride, which can be further alkylated. Recrystallization using ethanol/water mixtures (as described for methylamine hydrochloride ) improves purity. For the target compound, introduce the 5-chloro-2-ethoxybenzyl group via nucleophilic substitution or reductive amination. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, aqueous acetonitrile mobile phase).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is likely hygroscopic due to its hydrochloride salt form. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, avoiding moisture . Prior to use, dry in a vacuum desiccator with P₂O₅. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) followed by HPLC-UV analysis to detect decomposition products.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), chloro-substituted aromatic protons (δ ~7.2–7.5 ppm), and methylamine protons (δ ~2.5–3.0 ppm).
- FT-IR : Look for N-H stretches (~2800–3000 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between experimental and computational predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G* level) using Gaussian or ORCA software to simulate spectra. Compare experimental vs. computed shifts after applying solvent correction models (e.g., IEFPCM for DMSO). For crystallographic ambiguities, use SC-XRD to resolve stereochemistry and compare with predicted crystal packing via Mercury software .
Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement assays (³H-LSD for 5-HT₂A receptors ) to determine IC₅₀ values.
- Molecular Dynamics Simulations : Dock the compound into receptor homology models (e.g., 5-HT₂A from PDB: 6WGT) using AutoDock Vina. Validate binding poses via mutagenesis studies (e.g., Ala-scanning of key residues).
- Functional Assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing 5-HT₂A receptors using Fura-2AM fluorescence.
Q. What are the degradation pathways of this compound under oxidative or photolytic conditions?
- Methodological Answer : Subject the compound to forced degradation:
- Oxidative : Treat with 3% H₂O₂ at 70°C for 24h. Analyze via LC-MS to identify products like dechlorinated or ethoxy-cleaved derivatives.
- Photolytic : Expose to UV light (254 nm) in a photostability chamber. Monitor degradation kinetics using HPLC-DAD and identify photoproducts via high-resolution MS (Q-TOF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
